![molecular formula C16H24N2O3 B5695857 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer drug. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide activates the immune system and triggers the production of cytokines, which in turn leads to the destruction of the tumor blood vessels. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide also induces the production of nitric oxide, which further contributes to the destruction of the tumor vasculature.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to induce a variety of biochemical and physiological effects, including the activation of the immune system, the induction of cytokine production, and the production of nitric oxide. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to inhibit the growth of new blood vessels, which is critical for tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for use in lab experiments, including its potent anti-tumor activity and its ability to target the tumor vasculature. However, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, including the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide and to identify potential biomarkers that can be used to predict response to therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in human patients with cancer.
Méthodes De Synthèse
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with ethyl chloroacetate to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with morpholine and thionyl chloride to form the final product, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential use as an anti-cancer drug. In preclinical studies, 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide works by targeting the tumor vasculature, leading to the destruction of the tumor blood vessels and subsequent tumor cell death.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13-3-4-15(14(2)11-13)21-12-16(19)17-5-6-18-7-9-20-10-8-18/h3-4,11H,5-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRQCKJOMGZMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

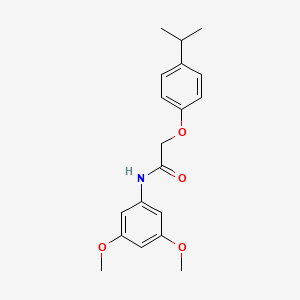
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
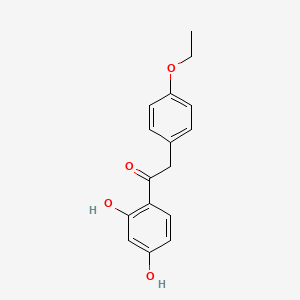
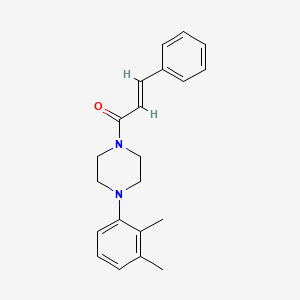
![4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5695804.png)

![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)
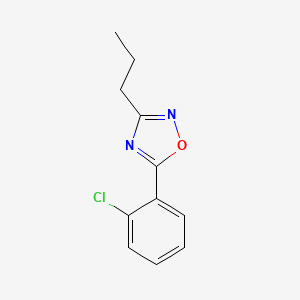
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)
![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)
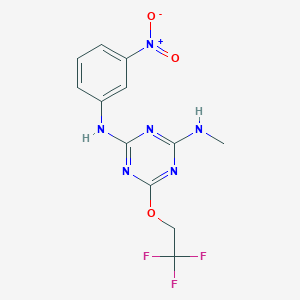
![ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)